6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H13F3N6O2 and its molecular weight is 342.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Compounds including 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione derivatives exhibit significant anti-cancer activities against various human tumor cell lines. Structural features such as the presence of piperidine/pyrrolidine at the end of the C-6 chain and benzoyl group at C-5 enhance these activities (Singh & Paul, 2006).
Chemical Synthesis and Properties
- Microwave-assisted synthesis methods have been developed for trifluoromethyl derivatives of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazoles incorporating the trifluoromethyl group. Such synthetic advancements are crucial for developing compounds with specific biological activities (Shaaban, 2008).
Agricultural Applications
- Certain 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds exhibit effective herbicidal activities. For instance, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed a 98% herbicidal activity against Brassica napus at specific concentrations, highlighting its potential in agricultural weed control (Huazheng, 2013).
Antimicrobial Potential
- Some derivatives of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones have been synthesized and demonstrated promising antimicrobial activities against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. These findings indicate the potential of such compounds in developing new antimicrobial agents (Aksinenko et al., 2016).
Photophysical Properties and Applications
- Research on pyrimidine-phthalimide derivatives has revealed their potential as atypical AIE chromophores. Derivatives like 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione exhibit solid-state fluorescence emission and positive solvatochromism, suggesting their use in photophysical applications and as colorimetric pH sensors (Yan et al., 2017).
Mechanism of Action
Target of Action
The primary target of 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound’s interaction with CDK2 is believed to involve essential hydrogen bonding with Leucine 83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration in cell cycle progression . This can result in the induction of apoptosis within cells, particularly in tumor cells .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
The compound 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions . It interacts with various enzymes and proteins, significantly influencing their function . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve various targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O2/c14-13(15,16)8-5-9(18-7-17-8)21-1-3-22(4-2-21)10-6-11(23)20-12(24)19-10/h5-7H,1-4H2,(H2,19,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOSGDXWSZXVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.